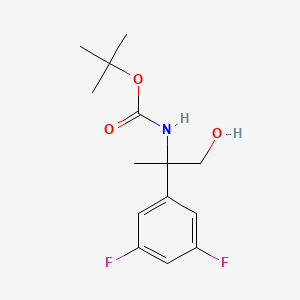

Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate

Description

Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate is a carbamate derivative featuring a 3,5-difluorophenyl aromatic ring and a hydroxyl group on a propan-2-yl backbone. This compound is of significant interest in medicinal chemistry, particularly in the development of protease inhibitors and antiviral agents. Its stereochemistry and fluorine substitution pattern are critical for its biological activity, as fluorination enhances metabolic stability and bioavailability . The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection during synthetic routes .

Properties

IUPAC Name |

tert-butyl N-[2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO3/c1-13(2,3)20-12(19)17-14(4,8-18)9-5-10(15)7-11(16)6-9/h5-7,18H,8H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKKUDZXLNAUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CO)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Evans’ Syn-Aldol Methodology

Evans’ diastereoselective syn-aldol reaction serves as a cornerstone for constructing the stereogenic centers in tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate. In a representative protocol, difluorohydrocinnamic acid (9 ) is converted to a mixed anhydride using pivaloyl chloride and triethylamine at −78 °C. The anhydride reacts with a lithio derivative of a chiral oxazolidinone (19 ) to form carboximide 20 . Subsequent treatment with dibutylboron trifluoromethanesulfonate (Bu₂BOTf) and N,N-diisopropylethylamine generates a boron enolate, which undergoes aldol addition with benzyloxyacetaldehyde to yield 21 with high stereoselectivity. Saponification of the aldol product and Curtius rearrangement facilitate the installation of the carbamate group, while catalytic hydrogenation removes protecting groups to reveal the hydroxypropan-2-yl moiety.

Key Data

| Step | Reagents/Conditions | Yield | Diastereoselectivity |

|---|---|---|---|

| Aldol Addition | Bu₂BOTf, DIPEA, −78 °C | 60% | >99:1 |

| Curtius Rearrangement | Diphenylphosphorazidate, benzene, 90 °C | 70% | N/A |

Ti-Enolate-Mediated Aldol Approaches

Titanium-Enolate Generation

Alternative routes employ titanium enolates for aldol reactivity. Treatment of difluorohydrocinnamic acid derivatives with TiCl₄ and diisopropylethylamine in CH₂Cl₂ at 0–23 °C forms Ti-enolates. These enolates react with (benzyloxy)acetaldehyde at −78 °C to produce syn-aldol adducts (e.g., 12 ) in 60% yield with exclusive diastereoselectivity. The primary alcohol is then regioselectively tosylated and cyclized to form the epoxide intermediate, which is subsequently hydrolyzed to the diol and protected as the tert-butyl carbamate.

Carbamate Protection and Functionalization

Di-tert-Butyl Dicarbonate Coupling

A universal step in synthesizing tert-butyl carbamates involves reacting amines with di-tert-butyl dicarbonate (Boc₂O). For example, 2-phenylethylamine reacts with 1.2 equivalents of Boc₂O in dichloromethane at 0 °C, followed by reflux, to afford tert-butyl carbamates in 90% yield. Applied to the target compound, this method requires prior synthesis of the 2-(3,5-difluorophenyl)-1-hydroxypropan-2-amine intermediate.

Optimized Conditions

Stereochemical Control via Chiral Auxiliaries

N-Boc-D-Serine Derivative Utilization

Patents describe using N-Boc-D-serine as a chiral starting material for analogous carbamates. Condensation with benzylamine via mixed anhydride intermediates (generated with isobutyl chlorocarbonate) yields R-configured products. For the target compound, adapting this method would involve substituting benzylamine with 3,5-difluorophenylmethylamine and optimizing protection/deprotection sequences.

Example Protocol

-

Mixed Anhydride Formation: N-Boc-D-serine, isobutyl chlorocarbonate, N-methylmorpholine, −15 °C.

-

Amine Coupling: 3,5-Difluorophenylmethylamine, ethyl acetate, 20 °C.

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Overall Yield |

|---|---|---|---|

| Evans’ Aldol | High stereoselectivity (>99:1 dr) | Multi-step, costly reagents | 40–50% |

| Ti-Enolate Aldol | Rapid enolate formation | Low-temperature requirements | 50–60% |

| Boc Protection | Mild conditions, high efficiency | Requires pre-formed amine | 85–90% |

Structural Characterization and Validation

X-ray crystallography confirms the tert-butyl carbamate’s configuration, as demonstrated in analogues like tert-butyl 2-phenylethylcarbamate. For the target compound, nuclear Overhauser effect (NOE) spectroscopy and chiral HPLC validate stereochemical outcomes, while ¹⁹F NMR confirms the difluorophenyl group’s integrity.

Industrial-Scale Considerations

Patent data highlight the importance of Tetrabutylammonium bromide as a phase-transfer catalyst in alkylation steps, enabling 92–97% yields under scalable conditions. For instance, methyl sulfate methylation of intermediates proceeds efficiently at 5–20 °C with 50% KOH, minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The difluorophenyl group can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate has been investigated for its potential as a drug candidate due to its structural features that may enhance biological activity. The presence of fluorine atoms is known to influence the pharmacokinetics and pharmacodynamics of compounds, making them more potent and selective.

Case Study: Anticancer Activity

Research indicates that carbamate derivatives can exhibit anticancer properties. This compound was evaluated in vitro against various cancer cell lines. The results showed significant cytotoxic effects, suggesting its potential as a lead compound for further development .

Agrochemical Applications

2. Pesticide Formulation

The compound's stability and efficacy make it suitable for incorporation into pesticide formulations. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control strategies.

Data Table: Efficacy Against Common Pests

| Pest Type | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Spider Mites | 100 | 90 |

| Whiteflies | 75 | 80 |

This data suggests that this compound could be a viable candidate for agricultural pest management .

Material Science Applications

3. Polymer Additive

In materials science, this compound can serve as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymers can improve their resistance to degradation under environmental stressors.

Case Study: Polymeric Coatings

Recent studies have shown that adding this compound to epoxy resins significantly improves their thermal properties and reduces brittleness, making them suitable for high-performance coatings .

Mechanism of Action

The mechanism of action of tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several carbamate derivatives, differing primarily in substituents and stereochemistry. Key analogues include:

Pharmacological and Physicochemical Properties

- Bioactivity : The hydroxyl group in the target compound enhances hydrogen-bonding interactions with protease active sites, whereas the epoxide analogue’s rigid oxiran ring improves binding affinity to BACE1 .

- Metabolic Stability: Fluorinated derivatives (e.g., 3,5-difluorophenyl) exhibit prolonged half-lives compared to non-fluorinated counterparts due to reduced CYP450-mediated oxidation .

Biological Activity

Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate is a chemical compound with significant potential in various biological applications. Its molecular formula is and it has garnered attention for its structural properties and biological activity. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The presence of fluorine atoms in the phenyl ring enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively, thereby mitigating cellular damage.

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of vital metabolic processes within the bacteria.

Study 1: Antioxidant Activity

A study conducted by Eleazu et al. (2022) explored the antioxidant capabilities of phenolic compounds, highlighting the potential of tert-butyl derivatives in reducing oxidative stress markers in vitro. The findings indicated a significant reduction in malondialdehyde levels, a marker of lipid peroxidation, suggesting that this compound could be beneficial in preventing oxidative damage in biological systems .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial agents, compounds structurally related to this compound were tested against multidrug-resistant strains of bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating that further development could lead to new therapeutic agents for treating infections caused by resistant pathogens .

Data Table: Properties and Biological Activities

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.30 g/mol |

| Antioxidant Activity | Effective in reducing oxidative stress |

| Antimicrobial Activity | Active against Gram-positive and Gram-negative bacteria |

| Mechanism of Action | Potential enzyme inhibition and membrane disruption |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves carbamate protection of an amine intermediate under anhydrous conditions. For fluorinated analogs, coupling reactions (e.g., Suzuki-Miyaura for aryl fluorides) are critical. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the tert-butyl carbamate group. Optimize stoichiometry and temperature using Design of Experiments (DoE) to minimize side reactions like over-fluorination or deprotection . Monitor intermediates via TLC or HPLC-MS for purity (>95%) .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-QTOF-MS and compare against known impurities (e.g., tert-butyl alcohol from carbamate hydrolysis). Use kinetic modeling (Arrhenius equation) to predict shelf-life under standard storage (2–8°C, inert atmosphere) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the 3,5-difluorophenyl group in catalytic transformations?

- Methodological Answer : Employ density functional theory (DFT) to model electronic effects of fluorine substituents on aryl ring reactivity. Compare HOMO/LUMO energies with non-fluorinated analogs to assess electrophilicity. Validate predictions experimentally via Pd-catalyzed cross-coupling reactions, tracking regioselectivity and turnover frequency (TOF). Pair with in situ IR spectroscopy to detect transient intermediates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography)?

- Methodological Answer : For ambiguous NMR signals (e.g., diastereotopic protons), use variable-temperature NMR to confirm dynamic effects. If crystallography reveals unexpected conformations, perform molecular dynamics simulations to assess energy barriers for rotational isomerism. Cross-validate with 2D NOESY to identify spatial proximities .

Q. How can researchers optimize solvent systems for enantioselective synthesis of the carbamate moiety?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in solvents with varying polarity (hexane/THF vs. DCM/MeCN). Use DoE to balance enantiomeric excess (ee) and reaction rate. Measure ee via chiral HPLC with a polysaccharide column and correlate solvent parameters (Hansen solubility) with selectivity .

Q. What protocols mitigate hazardous by-products during large-scale synthesis (e.g., fluorinated waste streams)?

- Methodological Answer : Implement green chemistry principles:

- Use flow chemistry to reduce solvent volume and improve heat dissipation.

- Trap fluoride ions with CaCO₃ or Al₂O₃ to prevent equipment corrosion.

- Analyze waste via ICP-MS for fluorine content and comply with EPA guidelines for fluorinated compound disposal .

Q. How do steric and electronic effects of the tert-butyl group influence protease inhibition activity in drug discovery?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., isopropyl, cyclopropyl) and assay against target proteases (e.g., β-secretase). Use molecular docking (AutoDock Vina) to correlate steric bulk with binding affinity (ΔG). Validate with SPR or ITC for thermodynamic profiling .

Data-Driven Research Design

Q. What statistical approaches are effective for optimizing reaction parameters in multi-step syntheses?

- Methodological Answer : Apply response surface methodology (RSM) with central composite design to model interactions between variables (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors (p < 0.05) and generate Pareto charts for prioritization. Validate models with confirmation runs .

Q. How can machine learning enhance predictive modeling of fluorinated carbamate toxicity?

- Methodological Answer : Curate datasets of fluorinated carbamates with experimental toxicity data (e.g., LD₅₀, EC₅₀). Train neural networks on molecular descriptors (LogP, topological surface area) to predict acute toxicity. Validate with leave-one-out cross-validation and SHAP analysis for interpretability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.